molecular formula C19H24N4O2 B2830272 4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide CAS No. 1797814-21-1

4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Cat. No. B2830272
CAS RN: 1797814-21-1
M. Wt: 340.427
InChI Key: MYGAPJQHDKSMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide” can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the activity of these enzymes, thereby reducing the production of nitric oxide and prostaglandins .

Biochemical Pathways

The inhibition of iNOS and COX-2 disrupts the inflammatory response pathway. Specifically, it reduces the production of nitric oxide and prostaglandins, which are key mediators of inflammation . This leads to a decrease in redness, swelling, discomfort, and heat, which are common indicators of inflammation .

Result of Action

The result of the compound’s action is a significant reduction in the inflammatory response. It has been shown to inhibit the production of nitric oxide at non-cytotoxic concentrations . Furthermore, it dramatically reduces iNOS and COX-2 mRNA and protein expression in LPS-stimulated RAW 264.7 macrophage cells , hence inhibiting the inflammatory response.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can impact the compound’s ability to interact with its targets and exert its effects.

properties

IUPAC Name

4-ethyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-3-15-4-6-16(7-5-15)18(24)20-13-17-12-14(2)21-19(22-17)23-8-10-25-11-9-23/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGAPJQHDKSMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.